1-Dodecanamine, 3,7,11-trimethyl-

Description

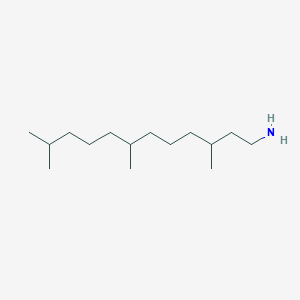

1-Dodecanamine, 3,7,11-trimethyl- is a branched-chain primary amine with the molecular formula C₁₅H₃₃N. Its structure consists of a 12-carbon dodecane backbone substituted with methyl groups at positions 3, 7, and 11, and a primary amine (-NH₂) group at position 1. This compound is structurally related to terpenoid-derived metabolites, as the 3,7,11-trimethyl branching pattern is common in isoprenoid chains (e.g., farnesene derivatives) . Unlike its alcohol analog (1-Dodecanol, 3,7,11-trimethyl-), the amine functional group confers basicity and salt-forming capabilities, which influence its solubility and reactivity .

Properties

IUPAC Name |

3,7,11-trimethyldodecan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-15H,5-12,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJKZCYRWUOLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595040 | |

| Record name | 3,7,11-Trimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149599-88-2 | |

| Record name | 3,7,11-Trimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanamine, 3,7,11-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of dodecanamine with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to introduce the methyl groups.

Industrial Production Methods: In industrial settings, the production of 1-Dodecanamine, 3,7,11-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, 3,7,11-trimethyl- undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: Reduction reactions can convert the amine to an alkane or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.

Major Products:

Oxidation: Nitro-dodecane derivatives.

Reduction: Dodecane or other reduced hydrocarbons.

Substitution: Alkylated or acylated dodecanamine derivatives.

Scientific Research Applications

1-Dodecanamine, 3,7,11-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of membrane proteins and as a component in the formulation of biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, 3,7,11-trimethyl- involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Dodecanamine, 3,7,11-trimethyl- with structurally or functionally related compounds:

Key Structural and Functional Differences:

Functional Groups :

- The amine group in 1-Dodecanamine, 3,7,11-trimethyl- enables hydrogen bonding and salt formation, contrasting with the alcohol (hydrogen-bond acceptor) and aldehyde (electrophilic reactivity) analogs .

- Compared to N,N-dimethyl 1-dodecanamine , the tertiary amine lacks the carbon-chain methyl branching, reducing steric hindrance and altering solubility .

In 3,7,11-trimethyl-2,6,10-dodecatrienal, conjugated double bonds lower stability but increase volatility, making it a key floral volatile .

Biological Roles: The alcohol analog (1-Dodecanol, 3,7,11-trimethyl-) is a major product in microalgae-derived hydrocarbons, likely due to its stability under catalytic deoxygenation . The aldehyde derivative is critical in plant-insect interactions, whereas the amine may play roles in plant defense .

Biological Activity

Overview

1-Dodecanamine, 3,7,11-trimethyl- (CAS No. 149599-88-2) is an organic compound with the molecular formula C15H33N. This compound is a derivative of dodecanamine, distinguished by the presence of three methyl groups at the 3rd, 7th, and 11th positions along the dodecane chain. Its unique structure contributes to its biological activity and potential applications in various fields including chemistry, biology, and medicine.

The biological activity of 1-Dodecanamine, 3,7,11-trimethyl- primarily involves its interaction with cell membranes. The compound's hydrophobic characteristics allow it to integrate into lipid bilayers, leading to alterations in membrane permeability. This disruption can affect cellular processes and has been linked to antimicrobial effects.

Key Mechanisms:

- Membrane Integration: Alters membrane integrity and permeability.

- Antimicrobial Action: Exhibits potential antimicrobial properties by disrupting bacterial cell membranes.

- Chemical Reactivity: Participates in oxidation and reduction reactions, which can lead to the formation of various derivatives that may possess distinct biological activities.

Antimicrobial Properties

Research indicates that 1-Dodecanamine, 3,7,11-trimethyl- has notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The mechanism involves compromising the integrity of microbial cell membranes, leading to cell lysis and death.

Toxicity Studies

Toxicological assessments have shown that while the compound exhibits biological activity, it also poses certain risks. In dermal exposure studies on rats and rabbits, significant absorption was noted within 24 to 72 hours . However, acute toxicity tests indicated no deaths at high doses (up to 600 mg/kg) .

Table 1: Toxicity Summary

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Acute Oral Toxicity | Rats | 600 | No deaths observed |

| Dermal Exposure | Rabbits | N/A | Significant absorption noted |

| Chronic Exposure | Rats | Varies | No significant adverse effects noted |

Applications in Research

1-Dodecanamine, 3,7,11-trimethyl- serves as a valuable tool in scientific research across various disciplines:

- Chemistry: Utilized as a building block in organic synthesis and as a surfactant.

- Biology: Employed in studies involving membrane proteins and cellular assays.

- Medicine: Investigated for drug delivery systems and as a potential antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-Dodecanamine revealed its effectiveness against several bacterial pathogens. The compound was tested against common strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.

Table 2: Antimicrobial Activity

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 50 | 85 |

| Staphylococcus aureus | 100 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.